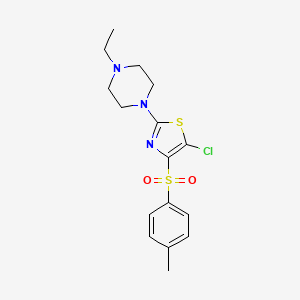

5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole

Description

Properties

IUPAC Name |

5-chloro-2-(4-ethylpiperazin-1-yl)-4-(4-methylphenyl)sulfonyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2S2/c1-3-19-8-10-20(11-9-19)16-18-15(14(17)23-16)24(21,22)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQLVUQDZYEKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Chloro Group: Chlorination of the thiazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the Ethylpiperazine Moiety: The ethylpiperazine group can be introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with the thiazole intermediate.

Industrial Production Methods

Industrial production of 5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-oxides or sulfoxides.

Reduction: Formation of dechlorinated thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

Pathways Involved: The exact pathways depend on the biological context but may include disruption of cell membrane integrity, inhibition of enzyme activity, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazole Derivatives

Key structural analogs differ in substituent type and position, affecting physicochemical and pharmacological profiles.

Key Observations:

- Substituent Effects on Solubility : The ethylpiperazinyl group in the target compound likely enhances aqueous solubility compared to methoxyphenyl () or fluorophenyl () analogs due to its ionizable amine groups.

- Synthetic Efficiency : High yields (>80%) for fluorophenyl-thiazole derivatives () suggest robust synthetic routes, though data for the target compound remain unreported.

Functional Group Comparisons

- Tosyl vs. Carboxylic Acid Derivatives : The tosyl group in the target compound provides steric bulk and sulfonic acid-derived polarity, contrasting with carboxylic acid derivatives in morpholine-based analogs (). Tosyl groups may enhance stability in acidic environments compared to ester or acid functionalities.

- Chlorine vs.

Structural and Electronic Implications

- Planarity and Conformational Flexibility: The near-planar benzothiazole in (dihedral angle 8.76°) contrasts with the non-planar fluorophenyl-thiazole (), suggesting that substituent bulk (e.g., tosyl in the target compound) could further distort planarity, impacting binding to biological targets.

Biological Activity

Overview of 5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole

5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential pharmacological properties. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure

The compound features a thiazole ring substituted with a chloro group and a tosyl group, which may enhance its reactivity and biological interactions. The presence of the piperazine moiety is significant as piperazine derivatives are often associated with various therapeutic effects, particularly in neuropharmacology.

Antimicrobial Activity

Thiazole derivatives have been reported to exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against a range of bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Properties

Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The presence of the tosyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression. Studies have shown that related compounds can inhibit tumor growth in various cancer models.

Neuropharmacological Effects

The piperazine group is known for its psychoactive properties, which may contribute to anxiolytic or antidepressant effects. Compounds with this structure are often investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on thiazole derivatives demonstrated that certain substitutions could enhance antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assays : In vitro assays have shown that thiazole compounds can significantly reduce cell viability in various cancer cell lines, suggesting a potential for development as anticancer agents.

- Neuropharmacological Evaluation : Research involving piperazine derivatives indicated improvements in anxiety-like behaviors in animal models, suggesting that similar compounds may have therapeutic potential for anxiety disorders.

Q & A

Q. What are the key synthetic challenges in preparing 5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole, and how can reaction conditions be optimized?

Answer: Synthesis of this compound involves sequential functionalization of the thiazole core. Key challenges include:

- Selective substitution : Ensuring regioselectivity during the introduction of the 4-ethylpiperazinyl and tosyl groups. Evidence from thiazole synthesis (e.g., coupling reactions in dioxane with piperidine as a catalyst ) suggests that solvent polarity and temperature control (e.g., reflux conditions) are critical.

- Purification : Intermediate products often require chromatographic separation due to similar polarities. Melting point analysis and elemental composition verification (e.g., C, H, N, S percentages) are used to confirm purity .

- Catalyst choice : Piperidine or morpholine may enhance nucleophilic substitution efficiency, as seen in analogous thiazole-triazole syntheses .

Q. How can the structural integrity of 5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole be confirmed post-synthesis?

Answer: A multi-technique approach is recommended:

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., δ ~2.5–2.7 ppm for piperazinyl CH₂ groups; δ ~7–8 ppm for aromatic protons in the tosyl group) .

- IR : Confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and piperazinyl N-H bonds (~3300 cm⁻¹) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N/S ratios indicate impurities .

Advanced Research Questions

Q. What methodological frameworks are suitable for analyzing the biological activity of 5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole against cancer cell lines?

Answer:

- In vitro cytotoxicity assays : Use protocols like the sulforhodamine B (SRB) assay .

- Cell lines : Human gastric (NUGC), colon (DLD-1), or breast (MCF-7) cancer cells, with WI-38 fibroblasts as normal controls.

- Dosage : Test concentrations in the 1–100 µM range, with CHS-828 as a positive control .

- Data interpretation : Use IC₅₀ values and dose-response curves. Address contradictions (e.g., higher toxicity in HEPG-2 vs. HA22T liver cells) via mechanistic studies (e.g., apoptosis assays or ROS generation measurements).

Q. How can computational methods predict the binding interactions of 5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole with biological targets?

Answer:

Q. What strategies resolve contradictions in pharmacological data for thiazole derivatives like 5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole?

Answer:

- Meta-analysis : Compare results across studies using standardized protocols (e.g., MTT vs. SRB assays) .

- Structural analogs : Test derivatives (e.g., replacing tosyl with methylsulfonyl) to isolate pharmacophore contributions.

- Mechanistic studies : Combine transcriptomics (e.g., RNA-seq) with pathway analysis (KEGG/GO) to identify off-target effects .

Q. How can the solubility and bioavailability of 5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole be improved for in vivo studies?

Answer:

- Salt formation : React with HCl or sodium hydroxide to generate water-soluble salts (e.g., sodium tosylate derivatives) .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the piperazinyl nitrogen.

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma half-life .

Theoretical and Methodological Frameworks

Q. How does the electronic nature of the tosyl group influence the reactivity of 5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole in nucleophilic substitution reactions?

Answer:

- Electron-withdrawing effect : The tosyl group activates the thiazole ring toward nucleophilic attack at the 2-position by stabilizing transition states via resonance.

- Steric hindrance : Bulky substituents (e.g., 4-ethylpiperazinyl) may slow reactions, necessitating polar aprotic solvents (DMF, DMSO) .

Q. What theoretical models explain the structure-activity relationship (SAR) of 5-Chloro-2-(4-ethylpiperazin-1-yl)-4-tosylthiazole derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.